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Compound of Interest

Compound Name: IACS-52825

Cat. No.: B15138309 Get Quote

In the landscape of targeted therapies for neurological disorders, the development of specific

kinase inhibitors has been a journey of both promise and challenge. This guide provides a

comparative overview of two such molecules, IACS-52825 and GDC-0134, both potent

inhibitors of Dual Leucine Zipper Kinase (DLK), a critical regulator of neuronal injury and

degeneration. While neither compound ultimately reached the clinic, their preclinical and early

clinical data offer valuable insights for researchers and drug developers in the field of

neuroprotection.

Both IACS-52825 and GDC-0134 were designed to inhibit DLK, a key player in the c-Jun N-

terminal kinase (JNK) signaling pathway, which is implicated in axonal degeneration and

neuronal apoptosis.[1][2] Despite targeting the same kinase, their development paths diverged,

focusing on different neurological conditions and ultimately halting due to distinct safety

concerns.
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Feature IACS-52825 GDC-0134

Primary Target
Dual Leucine Zipper Kinase

(DLK/MAP3K12)

Dual Leucine Zipper Kinase

(DLK/MAP3K12)

Therapeutic Indication

Chemotherapy-Induced

Peripheral Neuropathy (CIPN)

[3][4]

Amyotrophic Lateral Sclerosis

(ALS)[5][6]

Development Status Discontinued (Preclinical)[3][7]
Discontinued (Phase 1 Clinical

Trial)[8][9]

Reason for Discontinuation
Ocular toxicity in non-human

primates[3][7]

Unacceptable safety profile in

humans; no adequately

tolerated dose identified[8][9]

Efficacy and Preclinical Findings
IACS-52825 demonstrated significant promise in preclinical models of chemotherapy-induced

peripheral neuropathy. In mouse models, the compound showed strong efficacy in reversing

cisplatin-induced mechanical allodynia, a key symptom of CIPN.[2][3][4] The development of

IACS-52825 was backed by the understanding that various chemotherapeutics converge on

the DLK-mediated axon degeneration program.[2][4][10]

GDC-0134 was advanced into clinical trials for Amyotrophic Lateral Sclerosis (ALS), a

devastating neurodegenerative disease.[6] Preclinical data in a SOD1 mouse model of ALS

suggested that blocking or removing DLK could be beneficial.[6] The rationale was that DLK

activation under stress contributes to motor neuron death in ALS.[6]

Clinical Development and Safety Profile
The clinical journey of GDC-0134 was detailed in a Phase 1 study involving patients with ALS.

[8][9] The study included single ascending dose (SAD) and multiple ascending dose (MAD)

stages, which were well-tolerated.[8][9] However, during an open-label safety expansion (OLE),

serious adverse events emerged, including thrombocytopenia, dysesthesia, and optic ischemic

neuropathy.[8][9] Ultimately, an adequately tolerated dose could not be identified, leading to the

discontinuation of its development for ALS.[8][9]
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In contrast, the development of IACS-52825 was halted at the preclinical stage.[3] Concerns

arose from findings of ocular toxicity during chronic dosing in non-human primates.[3] This

adverse effect was considered a significant hurdle, preventing its advancement into human

trials.[7]

Mechanism of Action: The DLK Signaling Pathway
Both IACS-52825 and GDC-0134 are small molecule inhibitors that target the kinase activity of

DLK. DLK is a key upstream regulator of the JNK stress-activated protein kinase pathway. In

response to neuronal injury or stress, DLK becomes activated and initiates a phosphorylation

cascade that ultimately leads to axonal degeneration and neuronal apoptosis. By inhibiting

DLK, both compounds aimed to block this detrimental signaling cascade.
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Figure 1. Simplified DLK signaling pathway and points of inhibition.

Experimental Protocols
GDC-0134 Phase 1 Clinical Trial
The first-in-human study of GDC-0134 was a placebo-controlled trial with single-ascending

dose (SAD), multiple-ascending dose (MAD), and open-label safety expansion (OLE) stages.

[8][9] Participants were patients with ALS.[11] The primary objectives were to assess the safety,

tolerability, and pharmacokinetics of oral GDC-0134.[1] Dosing in the MAD and OLE stages

was administered daily for up to 48 weeks.[8][9]
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Figure 2. Workflow of the GDC-0134 Phase 1 clinical trial.

IACS-52825 Preclinical Efficacy Studies

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15138309?utm_src=pdf-body-img
https://www.benchchem.com/product/b15138309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efficacy studies for IACS-52825 were conducted in mouse models of cisplatin-induced

peripheral neuropathy.[3] A key endpoint was the assessment of mechanical allodynia, a

measure of pain sensitivity, which was reversed by IACS-52825.[2][4] These studies were

crucial in establishing the proof-of-concept for DLK inhibition in CIPN.

In conclusion, while the development of both IACS-52825 and GDC-0134 was ultimately

halted, the research surrounding these compounds has significantly contributed to our

understanding of the role of DLK in neurodegeneration. The distinct reasons for their

discontinuation highlight the diverse challenges in translating preclinical efficacy into safe and

effective therapies for neurological disorders. These findings underscore the importance of

thorough safety and toxicity assessments in drug development and provide a valuable

foundation for future efforts to target the DLK pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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